1-Boc-5-formylindoline
Overview
Description
1-Boc-5-formylindoline, also known as tert-butyl 5-formyl-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H17NO3. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a formyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-5-formylindoline can be synthesized through various synthetic routes. One common method involves the formylation of 1-Boc-indoline. The reaction typically employs Vilsmeier-Haack conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used. The reaction is carried out under an inert atmosphere at a controlled temperature to ensure the selective formylation at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5-formylindoline undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed:
Oxidation: 1-Boc-5-carboxyindoline.
Reduction: 1-Boc-5-hydroxymethylindoline.
Substitution: 5-formylindoline.
Scientific Research Applications
1-Boc-5-formylindoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the design and synthesis of potential therapeutic agents for the treatment of diseases such as cancer and neurological disorders.
Industry: this compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-5-formylindoline depends on its specific application. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various chemical reactions, enabling the formation of covalent bonds with target proteins or nucleic acids. The Boc protecting group provides stability during synthetic transformations and can be removed under controlled conditions to reveal the active amine functionality.
Comparison with Similar Compounds
1-Boc-5-formylindoline can be compared with other indoline derivatives, such as:
1-Boc-2-formylindoline: Similar in structure but with the formyl group at the 2-position.
1-Boc-5-methylindoline: Contains a methyl group instead of a formyl group at the 5-position.
1-Boc-5-nitroindoline: Contains a nitro group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the formyl and Boc groups, which provide distinct reactivity and stability. The formyl group allows for further functionalization, while the Boc group offers protection during synthetic processes.
Properties
IUPAC Name |
tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXALJGGFHGKPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619064 | |
Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879887-32-8 | |
Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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